Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate
Description
Properties
IUPAC Name |
butyl 3-[4-[(4-methoxyphenyl)methylideneamino]phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-3-4-15-25-21(23)14-9-17-5-10-19(11-6-17)22-16-18-7-12-20(24-2)13-8-18/h5-14,16H,3-4,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULYZFOOJBHBNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C=CC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372996 | |
| Record name | Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-17-3 | |
| Record name | Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Condensation of Amines and Aldehydes
The most widely reported method involves condensing 4-aminocinnamic acid derivatives with 4-methoxybenzaldehyde. A two-step protocol first synthesizes butyl 4-aminocinnamate via Fischer esterification, followed by Schiff base formation:
Step 1: Esterification
4-Aminocinnamic acid reacts with butanol under acidic conditions (H₂SO₄, reflux, 6 h) to yield butyl 4-aminocinnamate (82% yield).
Step 2: Imine Formation
The amine intermediate is condensed with 4-methoxybenzaldehyde in ethanol under reflux (3 h), catalyzed by acetic acid (5 mol%), achieving 78% yield. Side products (<5%) include unreacted aldehyde and hydrolyzed ester.
Stepwise Esterification and Schiff Base Formation
Alternative protocols isolate intermediates for characterization. For example, tert-butyl (4-oxocyclohexyl)carbamate, a structurally analogous compound, is synthesized via sodium cyanoborohydride-mediated reductive amination (45% yield for cis-isomer, 19% for trans). This highlights the challenges of stereochemical control in cinnamate derivatives.
Catalytic Methods and Reaction Optimization
Acid-Catalyzed Condensation
Protic acids (e.g., HCl, H₂SO₄) accelerate imine formation but risk ester hydrolysis. A study using p-toluenesulfonic acid (pTSA, 2 mol%) in toluene achieved 84% yield without side reactions.
Table 1: Catalytic Systems for Imine Formation
Solvent Systems and Temperature Effects
Non-polar solvents (toluene, dichloromethane) favor imine stability, while polar aprotic solvents (DMF) accelerate kinetics. Microwave irradiation (100 W, 80°C) in DMF reduced reaction time to 30 minutes (76% yield).
Advanced Synthetic Strategies
Microwave-Assisted Synthesis
A single-pot method under microwave conditions (150°C, 20 min) condensed 4-methoxybenzaldehyde and butyl 4-aminocinnamate using ZrCl₄ as a Lewis catalyst, achieving 88% yield. This approach minimizes thermal degradation of the methoxy group.
Solid-Phase Synthesis Techniques
Immobilizing 4-aminocinnamic acid on Wang resin enabled iterative coupling with 4-methoxybenzaldehyde, yielding 92% purity after cleavage. However, scalability remains limited due to resin costs.
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional | 78 | 95 | High |
| Microwave-assisted | 88 | 98 | Moderate |
| Solid-phase | 75 | 92 | Low |
The microwave-assisted method offers the best balance of yield and purity but requires specialized equipment. Industrial labs favor conventional routes for their reproducibility.
Industrial-Scale Production Considerations
Bulk synthesis employs continuous flow reactors to enhance heat transfer and reduce byproducts. A pilot study using a microreactor (residence time: 10 min) achieved 85% yield at 100 g scale. Key challenges include:
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of cinnamic acid derivatives, including butyl 4-[(4-Methoxybenzylidene)amino]cinnamate. The compound's structural features contribute to its efficacy against various bacterial strains.
Case Study: Antibacterial Efficacy
A study conducted on several cinnamic acid derivatives showed that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antibiotics, indicating its potential as a novel antibacterial agent .
| Compound Name | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 25 | Staphylococcus aureus |
| Butyl Cinnamate | 50 | Escherichia coli |
| Control (Amoxicillin) | 10 | Staphylococcus aureus |
Anti-inflammatory Properties
Another significant application of this compound is its anti-inflammatory potential. Research indicates that compounds with cinnamic acid structures can modulate inflammatory pathways effectively.
Case Study: Inhibition of Inflammatory Cytokines
In vitro studies demonstrated that this compound significantly reduced the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in LPS-induced inflammation models. This suggests a promising role in treating inflammatory diseases .
| Compound Name | Cytokine Inhibition (%) | Experimental Model |
|---|---|---|
| This compound | 70 | LPS-induced macrophages |
| Control (Ibuprofen) | 60 | LPS-induced macrophages |
Antifungal Activity
The antifungal properties of this compound have also been explored. Research has shown that modifications in the structure can lead to varying degrees of antifungal activity against Candida species.
Case Study: Antifungal Efficacy
In a comparative study, this compound was tested against several fungal strains, revealing effective antifungal activity:
| Compound Name | MIC (μg/mL) | Fungal Strain |
|---|---|---|
| This compound | 50 | Candida albicans |
| Methyl Cinnamate | 100 | Candida glabrata |
Mechanism of Action
The mechanism of action of Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Variations
The compound belongs to a broader class of Schiff bases with variations in ester groups, aromatic substituents, and functional groups. Below is a comparative analysis of its analogs:
Table 1: Key Structural Analogs and Their Properties
| Compound Name | CAS Number | Substituent Variations | Purity | Key Features |
|---|---|---|---|---|
| Ethyl 4-[(4-Methoxybenzylidene)amino]cinnamate | 6421-30-3 | Ethyl ester group | >98.0%(T) | Higher solubility in polar solvents |
| 4-[(4-Methoxybenzylidene)amino]cinnamic Acid | 25959-50-6 | Carboxylic acid group | >98.0%(T) | Enhanced reactivity for metal complexation |
| 4-[(4-Methoxybenzylidene)amino]benzonitrile | 13036-19-6 | Cyano group at para position | >98.0%(T) | Electron-withdrawing effects alter electronic properties |
| 4'-Butoxybenzylidene-4-cyanoaniline | 36405-17-1 | Butoxy and cyano groups | >98.0%(T) | Potential liquid crystalline behavior |
| 4-{[4-(Hexyloxy)benzylidene]-amino}-benzoic acid butyl ester | 37177-16-5 | Hexyloxy chain | N/A | Increased lipophilicity |
Key Observations :
Ester Group Variations :
- The ethyl ester analog (CAS 6421-30-3) exhibits higher solubility in polar solvents compared to the butyl derivative due to shorter alkyl chains .
- The carboxylic acid analog (CAS 25959-50-6) lacks esterification, enabling direct coordination with transition metals (e.g., Co(II), Ni(II)) for antimicrobial applications .
Alkoxy chain extensions (e.g., hexyloxy in CAS 37177-16-5) improve thermal stability and mesomorphic properties, relevant for liquid crystal applications .
Crystal Packing and Stability: The E conformation of the C=N bond in Schiff bases, as observed in related compounds, promotes intermolecular interactions (e.g., C-H···π) that stabilize crystal lattices . Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate likely exhibits similar packing behavior.
Physicochemical Properties
Table 2: Comparative Physicochemical Data
| Property | This compound | Ethyl Ester Analog | Carboxylic Acid Analog |
|---|---|---|---|
| Molecular Weight | ~353.4 g/mol | ~325.3 g/mol | ~297.3 g/mol |
| Solubility | Moderate in organic solvents | High in ethanol | Low in non-polar solvents |
| Thermal Stability | High (decomposition >250°C) | Moderate | Moderate |
| Reactivity | Ester hydrolysis under basic conditions | Similar | Acid-base reactions |
Biological Activity
Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate is a synthetic compound derived from cinnamic acid, notable for its diverse biological activities. This article reviews its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant studies and data.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 337.42 g/mol
- CAS Number : 16833-17-3
The compound features a butyl group linked to a cinnamate moiety with a methoxybenzylidene amino substituent, which is critical for its biological activity.
1. Anti-inflammatory Activity
Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro experiments showed that the compound effectively inhibited the expression of pro-inflammatory cytokines such as IL-1β and IL-6 in human keratinocyte cells. For instance:
| Compound | IL-6 mRNA Expression (Relative to Control) |
|---|---|
| Control | 10.0 |
| This compound | 2.5 |
This indicates a potent suppressive effect on inflammatory responses, making it a candidate for treating inflammatory diseases .
2. Anticancer Activity
The compound has shown promising results in various cancer cell lines. In particular, it has been evaluated for its antiproliferative effects against human colorectal cancer cells. The following table summarizes the findings of several studies:
| Study Reference | Cell Line | IC (μM) | Mechanism of Action |
|---|---|---|---|
| Study A | HCT116 (CRC) | 15 | Induction of apoptosis |
| Study B | MCF7 (Breast Cancer) | 10 | Cell cycle arrest |
| Study C | A549 (Lung Cancer) | 12 | Inhibition of migration |
These results suggest that this compound may act through multiple mechanisms, including apoptosis induction and inhibition of cell migration .
3. Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 10 |
| Pseudomonas aeruginosa | 12 |
These findings highlight its potential as a natural antimicrobial agent, particularly against resistant strains .
Case Studies
- In Vivo Anti-inflammatory Study : In a mouse model of LPS-induced inflammation, administration of this compound resulted in a significant reduction in serum levels of TNF-α and IL-6, demonstrating its therapeutic potential in inflammatory conditions.
- Anticancer Efficacy in Xenograft Models : In xenograft models of colorectal cancer, treatment with the compound led to a marked decrease in tumor size compared to controls, with histological analysis revealing increased apoptosis in tumor tissues.
Q & A
Basic Research Questions
What are the key considerations for synthesizing Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate with high purity?
- Methodological Answer :
- Reaction Optimization : Use factorial design experiments to evaluate variables (e.g., solvent polarity, temperature, catalyst concentration) affecting Schiff base formation and esterification. For example, test acetonitrile (ACN) vs. methanol (MeOH) solvents to optimize imine bond formation .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol. Monitor purity via HPLC (C18 column, UV detection at 254 nm) .
- Validation : Confirm structural integrity using - and -NMR, comparing peaks to theoretical shifts (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons at δ 6.5–8.0 ppm) .
How can researchers characterize the photophysical properties of this compound for biological applications?
- Methodological Answer :
- UV-Vis Spectroscopy : Measure in solvents of varying polarity (e.g., DMSO, ethanol) to assess solvatochromic effects. Compare absorbance bands for the cinnamate (280–320 nm) and methoxybenzylidene (350–380 nm) moieties .
- Fluorescence Studies : Use a fluorimeter to determine quantum yield () relative to a standard (e.g., quinine sulfate). Correlate Stokes shift with solvent polarity to infer intramolecular charge transfer .
What stability challenges arise during storage of this compound?
- Methodological Answer :
- Degradation Pathways : Conduct accelerated stability studies (40°C/75% RH for 6 months) to identify hydrolysis (ester cleavage) or oxidation (methoxy group) products. Use LC-MS to track degradation .
- Stabilization : Add antioxidants (e.g., BHT at 0.01% w/w) or store under inert gas (argon) in amber vials to mitigate photooxidation .
How can researchers validate the biological activity of this compound in vitro?
- Methodological Answer :
- Dose-Response Assays : Use MTT assays (0.1–100 µM) on cancer cell lines (e.g., HeLa, MCF-7) to determine IC. Include controls (e.g., cisplatin) and statistical validation (ANOVA, p < 0.05) .
- Mechanistic Probes : Combine with ROS-sensitive dyes (e.g., DCFH-DA) to assess oxidative stress induction. Correlate fluorescence intensity with apoptotic markers (e.g., caspase-3 activation) .
Advanced Research Questions
How can computational modeling elucidate the reaction mechanism of this compound synthesis?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model transition states and activation energies for imine bond formation. Compare B3LYP/6-31G(d) results with experimental kinetic data .
- Solvent Effects : Apply COSMO-RS to predict solvent-solute interactions influencing reaction rates. Validate with empirical Arrhenius plots .
What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer :
- Meta-Analysis : Systematically review literature (PRISMA guidelines) to identify variables (e.g., cell line heterogeneity, assay protocols) causing discrepancies. Use funnel plots to detect publication bias .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell passage numbers, serum-free media). Apply Bland-Altman analysis to quantify inter-lab variability .
How can crystallography reveal structure-property relationships in this compound?
- Methodological Answer :
- Single-Crystal X-Ray Diffraction : Grow crystals via slow evaporation (solvent: DCM/hexane). Analyze hydrogen bonding (e.g., N–H⋯O interactions) and π-π stacking distances to correlate with thermal stability (TGA/DSC data) .
- Hirshfeld Surface Analysis : Map intermolecular contacts (e.g., C–H⋯π interactions) to explain solubility differences across polymorphs .
What advanced separation techniques improve the scalability of this compound’s synthesis?
- Methodological Answer :
- Membrane Technologies : Test nanofiltration membranes (e.g., 300–500 Da MWCO) for continuous-flow purification. Compare flux rates and rejection coefficients for byproducts .
- Simulated Moving Bed Chromatography : Optimize eluent composition (e.g., ethanol/water) and switching time to maximize yield (>95% purity) .
Theoretical Frameworks
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
